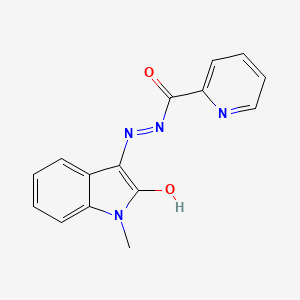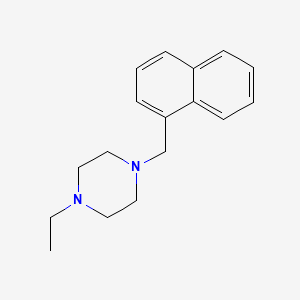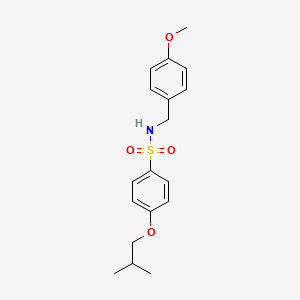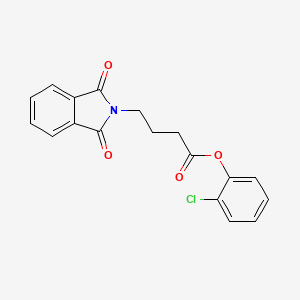
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide, also known as MPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCH is a synthetic derivative of indole-3-carboxaldehyde and has been found to possess a range of biological activities, including anti-inflammatory and anticancer properties. In
Mécanisme D'action
The mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression. In neurodegenerative diseases, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to inhibit the aggregation of amyloid beta peptides and reduce oxidative stress, which are implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects, depending on the dose and duration of treatment. In cancer cells, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In neuronal cells, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to enhance the activity of antioxidant enzymes, reduce oxidative stress, and protect against amyloid beta-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility and potent biological activities. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can be easily synthesized using commercially available reagents and can be purified using standard techniques. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been found to exhibit potent anticancer and neuroprotective activities, making it a promising candidate for further research.
However, there are also some limitations associated with the use of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in lab experiments. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. First, the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide needs to be further elucidated to better understand its biological activities. Second, the pharmacokinetics and toxicity of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide need to be studied in more detail to assess its potential for clinical use. Third, the synthesis of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide needs to be optimized to improve its yield and purity. Fourth, the potential applications of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in material science and other fields need to be explored. Finally, the development of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide derivatives with improved properties and activities may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate and 2-pyridinecarboxylic acid in the presence of acetic acid. The resulting product is then purified using recrystallization techniques. The yield of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit potent anticancer activities against various cancer cell lines, including breast, lung, and prostate cancer. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to possess anti-inflammatory, antioxidant, and antidiabetic properties.
In pharmacology, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to enhance the activity of antioxidant enzymes and reduce oxidative stress in neuronal cells.
In material science, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been investigated for its potential use as a corrosion inhibitor for metal surfaces. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to form a protective film on metal surfaces, which inhibits the corrosion process.
Propriétés
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-19-12-8-3-2-6-10(12)13(15(19)21)17-18-14(20)11-7-4-5-9-16-11/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRCNBMFSRGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5628364.png)

![methyl 4-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]benzoate](/img/structure/B5628371.png)
![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)

![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
methanol](/img/structure/B5628407.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)

![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)
![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)
![5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5628475.png)
